molecular formula C14H22N2OS B1667031 Amg-221 CAS No. 1095565-81-3

Amg-221

Cat. No. B1667031
M. Wt: 266.4 g/mol
InChI Key: YCNCXQNUXCHRRX-ZHPDPMBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-221 is a potent and selective 11β-HSD1 inhibitor. AMG-221 decreased fed blood glucose and insulin levels and reduced body weight in diet-induced obesity mice. AMG 221 potently blocked 11β-HSD1 activity, producing sustained inhibition for the 24-hour study duration as measured in ex vivo adipose samples. Early characterization of concentration-response relationships can support rational selection of dose and regimen for future studies.

Scientific Research Applications

Pharmacokinetic/Pharmacodynamic Relationship

AMG 221, a potent inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), has been studied for its inhibitory effects on 11β-HSD1 activity in adipose tissue. A study by Gibbs et al. (2011) investigated the pharmacokinetic/pharmacodynamic (PK/PD) relationship between AMG 221 and 11β-HSD1 inhibition, showing that AMG 221 potently blocks 11β-HSD1 activity, potentially supporting its use in future diabetes studies (Gibbs et al., 2011).

Liver Tumorigenicity

Research by Callegari et al. (2012) indicates that MicroRNA‐221 (miR‐221), which is upregulated in several human cancers, can promote liver tumorigenicity. This study developed a transgenic mouse model overexpressing miR‐221 in the liver, demonstrating its role in accelerating tumor development (Callegari et al., 2012).

Hematologic Malignancies

A study on AG-221, an inhibitor targeting IDH2 mutations in hematologic malignancies, showed promising results in treating patients with IDH2 mutant positive advanced hematologic malignancies. The study reported by Stein et al. (2014) highlighted the drug's safety and effectiveness, providing early validation of mutant IDH2 as a therapeutic target (Stein et al., 2014).

Intestinal and Hepatic Extraction

Gao et al. (2014) conducted a study to define the intestinal and hepatic components of oral bioavailability for AMG 221. Using a catheterized rat model, the research demonstrated both intestinal and hepatic extraction contributed to the first-pass component of oral bioavailability for AMG 221 (Gao et al., 2014).

Treatment of Acute Myeloid Leukemia

Yen et al. (2017) discussed the development and characterization of AG-221 as a treatment for acute myeloid leukemia (AML) with IDH2 mutations. The study found that AG-221 suppressed the production of the oncometabolite 2HG and induced cellular differentiation in AML cells, supporting its clinical development (Yen et al., 2017).

properties

CAS RN

1095565-81-3

Product Name

Amg-221

Molecular Formula

C14H22N2OS

Molecular Weight

266.4 g/mol

IUPAC Name

(5S)-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11+,14+/m1/s1

InChI Key

YCNCXQNUXCHRRX-ZHPDPMBESA-N

Isomeric SMILES

CC(C)[C@]1(C(=O)N=C(S1)N[C@H]2C[C@@H]3CC[C@H]2C3)C

SMILES

CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C

Canonical SMILES

CC(C)C1(C(=O)N=C(S1)NC2CC3CCC2C3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG-221;  AMG 221;  AMG221.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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